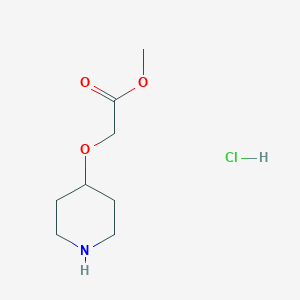
2-Bromo-1-(pyrazin-2-yl)éthanone Hydrobromure
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated pyrazole compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is achieved through a reaction sequence starting from 2,6-dihydroxy-isonicotinic acid, which upon reaction with HBr yields the brominated product . Similarly, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is synthesized and used as a precursor for novel triazolothiadiazines . These methods suggest that the synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could potentially involve bromination reactions and the use of pyrazinyl-based precursors.
Molecular Structure Analysis
The molecular structure of brominated pyrazole compounds is characterized using various computational and experimental techniques. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is optimized using Hartree-Fock and density functional theory calculations, and the results are in agreement with experimental X-ray diffraction data . This suggests that similar computational methods could be applied to determine the molecular structure of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide.
Chemical Reactions Analysis
The brominated pyrazole compounds exhibit reactivity that allows them to form various derivatives. For instance, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol leads to the formation of triazolothiadiazines . This indicates that the bromo and ethanone functional groups in such compounds are reactive sites that can participate in further chemical transformations, which could be true for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazole compounds are influenced by their molecular structure. The presence of bromine atoms contributes to the molecular weight and density, while the functional groups like C=O influence the compound's polarity and reactivity. The molecular electrostatic potential analysis of related compounds shows that the negative charge is localized over the carbonyl group, which could affect the reactivity and intermolecular interactions of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide . Additionally, the first hyperpolarizability of such compounds is calculated to assess their potential in nonlinear optics .
Applications De Recherche Scientifique
Médecine
Dans le domaine médical, ce composé présente des applications potentielles en raison de sa similarité structurelle avec les dérivés de la pyrazine, qui sont connus pour leurs activités biologiques. Il pourrait être exploré pour le développement de nouveaux agents thérapeutiques, en particulier comme précurseur dans la synthèse de molécules plus complexes qui pourraient présenter des propriétés pharmacologiques .
Agriculture
Bien que des applications spécifiques en agriculture ne soient pas directement mentionnées, des composés comme le 2-Bromo-1-(pyrazin-2-yl)éthanone Hydrobromure pourraient être utilisés dans la synthèse d’agrochimiques. Leur brome et leurs composants de pyrazine pourraient être utiles pour créer de nouveaux pesticides ou herbicides .
Science des matériaux
En science des matériaux, la teneur en brome de ce composé en fait un candidat pour une utilisation dans la synthèse de matériaux avancés. Par exemple, il pourrait être utilisé dans la création de nouveaux polymères ou comme additif ignifuge en raison des propriétés ignifuges du brome .
Sciences de l’environnement
Le this compound pourrait être utilisé dans la recherche en sciences de l’environnement, en particulier dans l’étude de l’impact des composés organobromés sur les écosystèmes. Ses produits de dégradation et son interaction avec d’autres produits chimiques environnementaux pourraient faire l’objet d’une étude .
Chimie analytique
Ce composé peut servir de matériau étalon ou de référence en chimie analytique, pour aider à l’étalonnage des instruments ou comme réactif dans le développement de nouvelles méthodes analytiques .
Biochimie
En biochimie, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier avec les enzymes qui interagissent avec les cycles pyrazine ou les molécules bromées. Il peut aider à comprendre les voies biochimiques impliquant des structures similaires .
Pharmacologie
Compte tenu de ses caractéristiques structurelles, le this compound pourrait être précieux dans la recherche pharmacologique. Il pourrait être impliqué dans la synthèse de composés ayant une activité potentielle contre diverses maladies, car de nombreux dérivés de la pyrazine sont connus pour avoir des propriétés médicinales .
Neurosciences
La recherche en neurosciences pourrait également bénéficier de ce composé. Il pourrait être utilisé dans la synthèse de molécules qui ciblent les récepteurs neurotransmetteurs ou dans le développement d’agents diagnostiques pour l’imagerie cérébrale .
Safety and Hazards
The safety information for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propriétés
IUPAC Name |
2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626255 | |
| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126353-32-0 | |
| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)






